molecular formula C7H9F3N4O B2533647 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1006327-06-5

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2533647
CAS No.: 1006327-06-5
M. Wt: 222.171
InChI Key: ZMZLAUHVQWKSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with a suitable hydrazide precursor. One common method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate under mild reaction conditions . The reaction proceeds efficiently, providing the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is unique due to its combination of a trifluoromethyl group with a pyrazole ring and a hydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O/c1-4(6(15)12-11)14-3-2-5(13-14)7(8,9)10/h2-4H,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZLAUHVQWKSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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